pKa Comparison: 2-Chloro-3-fluoro-4-methoxypyridine vs. 2-Bromo-3-fluoro-4-methoxypyridine
The pKa of 2-chloro-3-fluoro-4-methoxypyridine (2.06 ± 0.10, predicted) is significantly different from that of its 2-bromo analog, 2-bromo-3-fluoro-4-methoxypyridine, which has a predicted pKa of -0.33 ± 0.18 . This 2.39 unit difference indicates that the chloro derivative is a much weaker acid and will be predominantly unionized at physiological pH, influencing absorption and distribution.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 2.06 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Bromo-3-fluoro-4-methoxypyridine: -0.33 ± 0.18 (predicted) |
| Quantified Difference | ΔpKa = 2.39 units |
| Conditions | Predicted values from chemical databases |
Why This Matters
A pKa difference of this magnitude impacts the compound's ionization state at physiological pH, which can affect solubility, permeability, and target binding, making the chloro derivative more suitable for certain drug design strategies.
